2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Description
2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a benzodioxin derivative characterized by:
- A 2,3-dihydro-1,4-benzodioxin core with a chlorine atom at the 8-position.
- A 2-aminoethanol side chain substituted at the 6-position of the benzodioxin ring.
- A molecular formula of C₁₀H₁₂ClNO₃ (based on analogous compounds in , and 15).
Its stereochemistry (e.g., the (1R)-enantiomer) and hydrochloride salt form are also notable for enhancing solubility and biological activity .
Properties
IUPAC Name |
2-amino-1-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c11-7-3-6(8(13)5-12)4-9-10(7)15-2-1-14-9/h3-4,8,13H,1-2,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMCNIOAUBGLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The target compound features a benzodioxin ring substituted with a chlorine atom at the 8-position and a 2-amino-1-ethanol side chain at the 6-position. The preparation generally involves:
- Synthesis or procurement of the 2,3-dihydro-1,4-benzodioxin core.
- Selective halogenation (chlorination) at the 8-position of the benzodioxin ring.
- Introduction of the aminoethanol substituent at the 6-position via nucleophilic substitution or amination reactions.
Preparation of the Benzodioxin Core and Halogenation
The benzodioxin scaffold can be synthesized by cyclization reactions involving catechol derivatives and appropriate dihalides or diols. Halogenation at the 8-position is typically achieved by controlled electrophilic substitution using reagents such as N-chlorosuccinimide or other chlorinating agents under mild conditions to avoid over-chlorination or ring degradation.
- Mild oxidative conditions and iron(III)-catalyzed aryl activation have been used effectively for halogenation and cyclization in related benzodioxin and dihydrobenzofuran systems, minimizing overoxidation and side products.
- Regioselective halogenation is critical; computational studies (DFT) support the selective activation of the aromatic ring to achieve substitution at the desired position.
Detailed Experimental Conditions (Adapted)
Research Findings and Analysis
- The use of aqueous alkaline media allows for mild and efficient sulfonamide formation without harsh conditions.
- Lithium hydride as a base in DMF facilitates nucleophilic substitution effectively at room temperature, preserving functional groups.
- The methodology allows for diverse substitutions on the phenyl ring, indicating adaptability for introducing aminoethanol moieties.
- Iron(III)-catalyzed halogenation and cyclization methods provide a one-pot approach that could be adapted for chlorination at the 8-position of benzodioxin, avoiding overoxidation and side reactions.
- Spectroscopic characterization (IR, 1H-NMR) confirms the structural integrity of synthesized intermediates and final products.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzodioxin derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol exhibit significant anticancer properties. For instance, compounds containing similar benzodioxin structures have been shown to inhibit proliferation in various cancer cell lines, including:
- Hepatocellular carcinoma (Huh7)
- Colorectal adenocarcinoma (Caco2)
- Prostate carcinoma (PC3)
In vitro studies have demonstrated that these compounds can achieve IC50 values as low as 0.028 μM against specific kinases involved in tumor growth, such as DYRK1A .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Studies suggest that it may play a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. Its ability to modulate signaling pathways related to cell survival makes it a candidate for further exploration in the treatment of conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of 2-amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. This approach allows for the rapid generation of libraries of related compounds for biological testing .
Case Study 1: Antitumor Efficacy
In a study focusing on the efficacy of benzodioxin derivatives against cancer cell lines, researchers synthesized several analogs of 2-amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol. The results indicated that specific modifications to the benzodioxin moiety significantly enhanced anticancer activity. The most promising analogs exhibited sub-micromolar activity against DYRK1A, suggesting that structural variations can lead to potent therapeutic agents .
Case Study 2: Neuroprotective Mechanisms
Another study explored the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that treatment with 2-amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol resulted in reduced markers of apoptosis and enhanced cell viability compared to untreated controls. This suggests its potential utility in developing therapies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved can include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and analogs:
Key Differences and Implications
Chlorine Substitution: The 8-chloro group in the target compound enhances lipophilicity and may influence receptor binding compared to non-chlorinated analogs like 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol . Chlorinated derivatives, such as (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, are often studied for environmental persistence and toxicity .
Functional Groups: The 2-aminoethanol side chain in the target compound provides hydrogen-bonding capacity and chirality, critical for interactions with biological targets like GR .
Salt Forms :
- Hydrochloride salts (e.g., (1R)-enantiomer hydrochloride) improve aqueous solubility and are preferred in pharmaceutical formulations .
Stereochemistry :
Research Findings
- Synthetic Utility : The benzodioxin core is frequently used to synthesize heterocycles like tetrazoles and coumarins, as seen in and .
Biological Activity
2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, also known by its CAS number 1094248-62-0, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.
The molecular formula of 2-amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is C10H12ClN2O3, with a molecular weight of approximately 232.67 g/mol. Key chemical properties include:
- LogP (Partition Coefficient): 3.7
- Hydrogen Bond Donors: 1
- Hydrogen Bond Acceptors: 3
- Rotatable Bonds: 6 .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to benzodioxin derivatives. For instance, a study evaluated the cytotoxic potency of various derivatives against multiple human cancer cell lines. Compounds structurally similar to 2-amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol exhibited varying degrees of activity. Notably:
- Compounds with similar structures were tested for their in vitro cytotoxic effects against 12 human cancer cell lines.
- Some derivatives showed significant tumor growth inhibition comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of benzodioxin derivatives. In particular:
- Certain compounds demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 3.9 to 31.5 µg/mL.
- The antibacterial activity suggests potential applications in treating bacterial infections .
Synthesis and Characterization
A recent study focused on the electrochemical synthesis of benzodioxane derivatives, including analogues of the target compound. The synthesis involved an inverse electron demand Diels–Alder reaction yielding high overall yields (65–90%) of regioisomers . This method underscores the versatility in producing compounds with potential biological activity.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of benzodioxin derivatives:
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| Compound A | Similar to target | High cytotoxicity | |
| Compound B | Analogous structure | Moderate activity | |
| Compound C | Related derivative | Antimicrobial effects |
This table summarizes key findings from various studies that correlate specific structural features with biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl ethanone) using ammonia or amine derivatives. Key factors include:
- Catalyst selection : Use of palladium on carbon (Pd/C) or sodium cyanoborohydride for stereochemical control.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility, while acidic/basic conditions (pH 4–6) optimize imine intermediate stability .
- Yield optimization : Monitor reaction progress via TLC or HPLC, with typical yields ranging from 60–80% under inert atmospheres .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : A multi-technique approach is recommended:
- NMR spectroscopy : H and C NMR confirm the benzodioxin scaffold and aminoethanol substituent. Look for coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) and amine proton exchangeability .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (MW: ~269.7 g/mol) and isotopic chlorine patterns .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature/humidity : Store samples at 4°C (dry) vs. 25°C/60% RH. Monitor degradation via HPLC for byproducts (e.g., oxidation at the amino group or benzodioxin ring opening) .
- Light sensitivity : UV-Vis spectroscopy tracks photolytic decomposition; amber glass vials are recommended .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to simulate binding to serotonin or adrenergic receptors, focusing on the aminoethanol moiety’s hydrogen-bonding potential.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model). Validate with experimental IC data from radioligand assays .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay standardization : Compare buffer composition (e.g., Tris-HCl vs. phosphate) and cell lines (HEK-293 vs. CHO).
- Meta-analysis : Pool data from PubChem and EPA DSSTox, applying statistical weighting for sample size and methodological rigor .
- Control experiments : Replicate studies with internal standards (e.g., propranolol for β-adrenergic assays) to normalize batch variability .
Q. What are the metabolic pathways of this compound in vitro, and how can metabolites be identified?
- Methodological Answer :
- Hepatic microsome assays : Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH. Quench reactions at 0, 15, 30, 60 min.
- LC-MS/MS analysis : Use a C18 column (2.1 × 50 mm) with gradient elution (0.1% formic acid in HO/ACN). Identify phase I metabolites (e.g., N-dealkylation) and phase II conjugates (e.g., glucuronidation) via fragmentation patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
